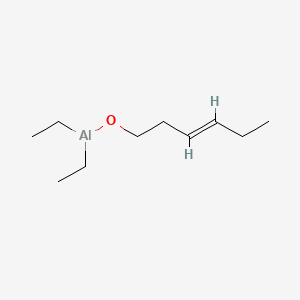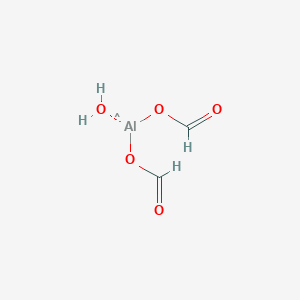
Hydroxyaluminium diformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyaluminum diformate is a chemical compound with the molecular formula C₂H₃AlO₅.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxyaluminum diformate can be synthesized through the reaction of aluminum hydroxide with formic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Al(OH)3+2HCOOH→C2H3AlO5+2H2O
Industrial Production Methods
In industrial settings, the production of hydroxyaluminum diformate involves the use of high-purity aluminum hydroxide and formic acid. The reaction is carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxyaluminum diformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert hydroxyaluminum diformate into different aluminum compounds.
Substitution: It can participate in substitution reactions where the formate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include aluminum oxide, aluminum hydroxide, and substituted aluminum compounds .
Aplicaciones Científicas De Investigación
Hydroxyaluminum diformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medical treatments, including its role as an adjuvant in vaccines.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of hydroxyaluminum diformate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes through its aluminum component .
Comparación Con Compuestos Similares
Similar Compounds
- Aluminum hydroxide
- Aluminum oxide
- Aluminum phosphate
Uniqueness
Hydroxyaluminum diformate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Unlike other aluminum compounds, it has distinct properties that make it suitable for specialized uses in research and industry .
Conclusion
Hydroxyaluminum diformate is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable subject of study in multiple fields.
Propiedades
Número CAS |
51575-25-8 |
|---|---|
Fórmula molecular |
C2H4AlO5 |
Peso molecular |
135.03 g/mol |
InChI |
InChI=1S/2CH2O2.Al.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 |
Clave InChI |
NJSTXPGXDURZQP-UHFFFAOYSA-L |
SMILES canónico |
C(=O)O[Al]OC=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


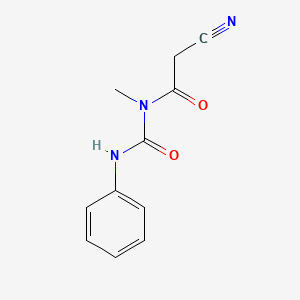
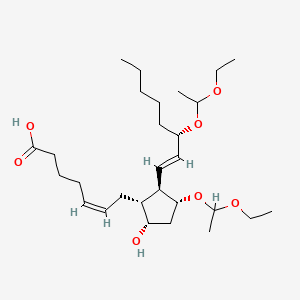

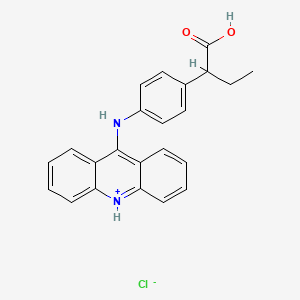
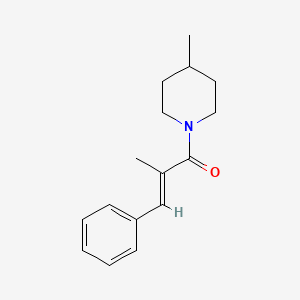
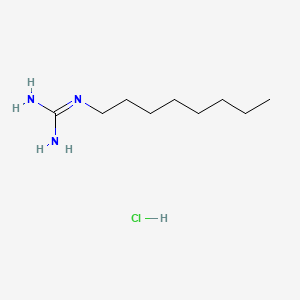
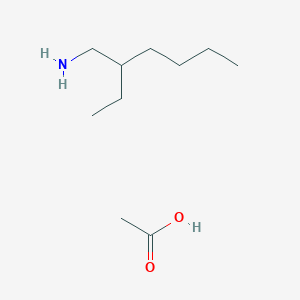


![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
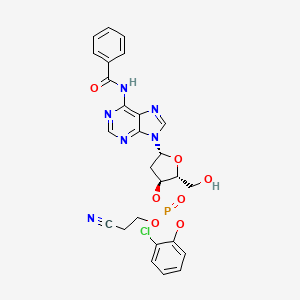
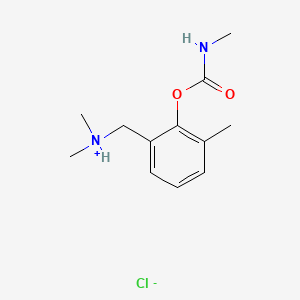
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
